molecular formula C7H7F3N2O3 B14923530 Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14923530
M. Wt: 224.14 g/mol
InChI Key: CAWZAVOUIJNYKD-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a hydroxymethyl group at the 1-position, a trifluoromethyl group at the 3-position, and a methyl ester at the 4-position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable physicochemical properties .

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

methyl 1-(hydroxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H7F3N2O3/c1-15-6(14)4-2-12(3-13)11-5(4)7(8,9)10/h2,13H,3H2,1H3

InChI Key

CAWZAVOUIJNYKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including radical trifluoromethylation, which has been extensively studied and optimized . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name 1-Position Substituent 3-Position Substituent Functional Group Key Differences Reference
Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Hydroxymethyl Trifluoromethyl Methyl ester Reference compound -
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate H (unsubstituted) Trifluoromethyl Methyl ester Lacks hydroxymethyl; higher logP
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Methyl Difluoromethyl Ethyl ester Reduced fluorination; ethyl ester
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl Trifluoromethyl Carboxylic acid Acidic functional group
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4-Methylphenyl Phenylsulfonyl Ethyl ester Bulky sulfonyl group; aromatic substitution

Key Observations :

  • Hydroxymethyl vs.
  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group provides stronger electron-withdrawing effects, influencing reactivity and metabolic stability .
  • Ester vs. Carboxylic Acid : The methyl ester group offers better cell permeability than carboxylic acids, which may ionize under physiological conditions .

Comparison :

  • The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride demonstrates scalability but lacks the hydroxymethyl group .
  • Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate synthesis highlights the variability in ester group placement (4- vs. 5-position), affecting regioselectivity .

Physicochemical and Pharmacological Properties

Table 3: Key Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) logP (Predicted) Applications Reference
Target Compound Not reported 254.17 1.2 Pharmaceutical intermediate -
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Not reported 224.13 1.8 Agrochemical precursor
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Not reported 210.12 1.0 Drug synthesis intermediate
Example 62 () 227–230 560.2 3.5 Kinase inhibitor candidate

Analysis :

  • The hydroxymethyl group in the target compound reduces hydrophobicity (lower logP) compared to methyl-substituted analogs, favoring aqueous solubility .
  • Trifluoromethyl groups contribute to metabolic resistance, as seen in pharmaceuticals like Aprepitant .

Biological Activity

Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₆H₅F₃N₂O₂
  • Molecular Weight : 194.11 g/mol
  • CAS Number : 113100-53-1

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioavailability, making it a valuable scaffold for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory processes .
  • Anti-inflammatory Properties : Compounds in the pyrazole class often exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazole compounds exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines .

Biological Activities and Therapeutic Potential

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin.
Activity TypeInhibition PercentageReference
TNF-α76%
IL-686%
  • Antimicrobial Properties : Similar pyrazole derivatives have been tested against various bacterial strains and showed significant antimicrobial activity, indicating potential as an antibiotic agent .

Case Studies

  • Anti-inflammatory Activity : In a study involving carrageenan-induced edema in mice, compounds similar to this compound demonstrated significant reduction in swelling, suggesting strong anti-inflammatory properties .
  • Anticancer Research : A derivative was evaluated for its cytotoxic effects on HeLa and HepG2 cell lines, showing promising results with mean growth inhibition percentages of 54.25% and 38.44%, respectively . This indicates its potential as an anticancer agent.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

Answer:
The compound can be synthesized via substitution reactions starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate precursors. For example:

  • Stepwise alkylation : React the parent pyrazole with chloromethyl methyl ether (MOMCl) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxymethyl group. Optimization of reaction temperature (e.g., 80°C) and solvent polarity is critical to minimize by-products .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product, as described for analogous trifluoromethylpyrazole derivatives .

Key Challenge : Regioselectivity during alkylation. Monitoring via TLC and adjusting reaction time (e.g., 10–16 hours) can improve yield .

Advanced: How can computational methods address regioselectivity challenges in trifluoromethylpyrazole synthesis?

Answer:
Density Functional Theory (DFT) calculations can predict the electronic and steric effects of substituents (e.g., trifluoromethyl vs. hydroxymethyl) on reaction pathways:

  • NBO Analysis : Evaluate charge distribution to identify reactive sites on the pyrazole ring.
  • Transition State Modeling : Compare activation energies for competing substitution pathways (e.g., N1 vs. N2 alkylation) .
  • Case Study : For ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives, computational studies revealed that electron-withdrawing groups (e.g., CF₃) direct substitution to the less hindered position .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify the hydroxymethyl group (δ ~4.5–5.0 ppm for -CH₂OH) and trifluoromethyl (δ ~120–125 ppm in ¹³C). Compare with published spectra of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a derivative in showed 238.0961 m/z (calculated) vs. 238.0962 m/z (observed) .
  • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches .

Advanced: How can crystallization challenges be mitigated for X-ray structure determination?

Answer:

  • Co-crystallization : Use solvents with high polarity (e.g., DMSO/water mixtures) to improve crystal growth.
  • SHELX Software : Refine data with SHELXL for high-resolution structures, leveraging its robustness for small molecules with complex substituents (e.g., trifluoromethyl groups) .
  • Mercury Visualization : Analyze packing motifs and hydrogen-bonding networks to troubleshoot poor diffraction. For example, highlights Mercury’s utility in identifying void spaces that disrupt crystallization .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis of the ester group.
  • Degradation By-Products : Monitor via HPLC for ester hydrolysis (e.g., carboxylic acid formation) or oxidation of the hydroxymethyl group .

Advanced: How can reaction by-products be identified and minimized?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., over-alkylated products or regioisomers).
  • By-Product Mitigation :
    • Use scavenger resins (e.g., polymer-bound carbonate) to quench excess alkylating agents.
    • Optimize stoichiometry (e.g., 1.2 equiv alkylating agent) to reduce dimerization .

Advanced: What non-conventional synthesis methods improve efficiency?

Answer:

  • Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 4 hours) and enhances yield by promoting cavitation-driven mixing. demonstrated this for analogous pyrazolone derivatives .
  • Microwave Irradiation : Accelerates thermal activation, particularly for substitution reactions requiring high temperatures .

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